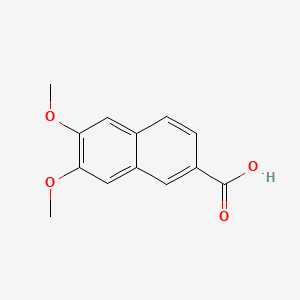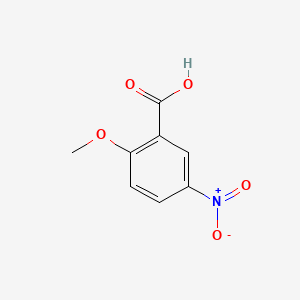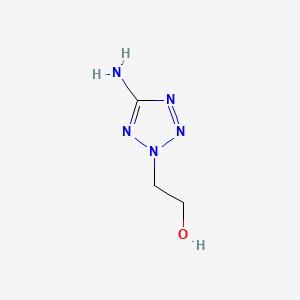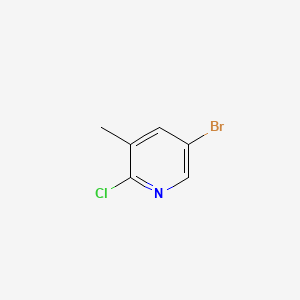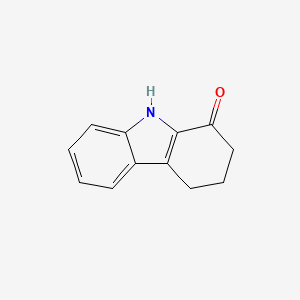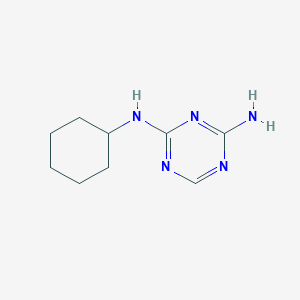
N-Cyclohexyl-1,3,5-triazine-2,4-diamine
Overview
Description
N-Cyclohexyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C9H15N5. It is a derivative of 1,3,5-triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
N-Cyclohexyl-1,3,5-triazine-2,4-diamine, also known as N2-Cyclohexyl-1,3,5-triazine-2,4-diamine, has been found to have anticancer properties . The primary targets of this compound are cancer cells, particularly triple-negative MDA-MB-231 breast cancer cells . These cells are a subtype of breast cancer cells that lack the three most common types of receptors known to fuel most breast cancer growth–estrogen, progesterone, and the HER-2/neu gene .
Mode of Action
It has been observed that certain derivatives of this compound demonstratepotent anti-proliferative activity against MDA-MB-231 cells . This suggests that the compound may interact with its targets by inhibiting their proliferation, thereby preventing the growth and spread of cancer cells .
Biochemical Pathways
It has been shown to inhibit the migration, invasion, adhesion, and proliferation of MDA-MB-231 cells . This suggests that the compound may affect various biochemical pathways related to these processes.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth . Specifically, it has been shown to have a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts in vivo . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
N-Cyclohexyl-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cells and the specific cellular processes involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated antiproliferative activity, inhibiting cell growth and inducing apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term studies have also indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where the impact of the compound changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of metabolites in cells . For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can also affect its activity and function .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes . For instance, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-1,3,5-triazine-2,4-diamine can be synthesized through several methods. One common approach involves the substitution of chloride ions in cyanuric chloride with cyclohexylamine. This reaction typically occurs in the presence of a base such as sodium carbonate and a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, employing advanced techniques such as microwave irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the replacement of functional groups with other substituents.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents on the triazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with different amines can yield various N-substituted triazine derivatives .
Scientific Research Applications
N-Cyclohexyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Comparison with Similar Compounds
N-Cyclohexyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine: This compound has shown potent anti-proliferative activity against cancer cells.
Benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives: These compounds have been investigated for their potential to control Alzheimer’s disease.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other triazine derivatives.
Properties
IUPAC Name |
2-N-cyclohexyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWDCMCTODBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304245 | |
| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-20-5 | |
| Record name | 645-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


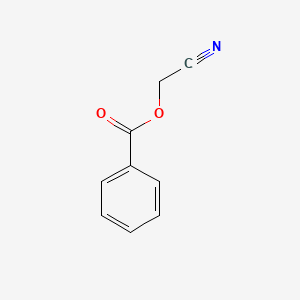

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)
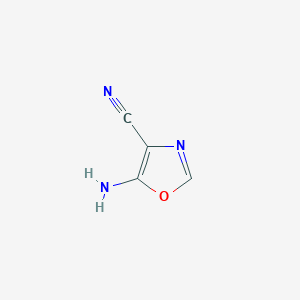

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)
